
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride (BCFBS) is an organic compound belonging to the class of halogenated sulfonamides. It is a white crystalline solid with a melting point of 175-176 °C. BCFBS is used in organic synthesis as a reagent for the preparation of various compounds, such as esters, amides, and sulfonamides. It is also used as a catalyst in polymerization reactions.
Aplicaciones Científicas De Investigación
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as esters, amides, and sulfonamides. It has also been used as a catalyst in polymerization reactions. In addition, 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride has been used in the preparation of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is not fully understood. It is believed that the compound acts as a catalyst, which helps to accelerate the reaction of the reactants. The mechanism of action is likely to involve the formation of an intermediate, which then reacts with the reactants to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride have not been extensively studied. However, it has been reported that 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride may have some antibacterial activity. It has also been reported to have some antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to use and can be used in a variety of reactions. The main limitation of using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is that it is a hazardous substance and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research into the synthesis of new compounds using 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride as a reagent could lead to the development of new medicines and other products. Finally, further research into the use of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride in polymerization reactions could lead to the development of new materials with improved properties.
Propiedades
IUPAC Name |
2-bromo-5-cyano-3-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(4-12)1-5(3-11)2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHLCFYLVACNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



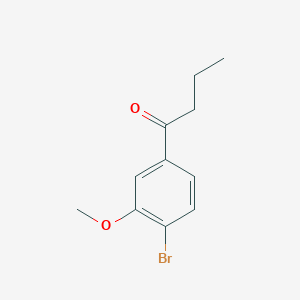
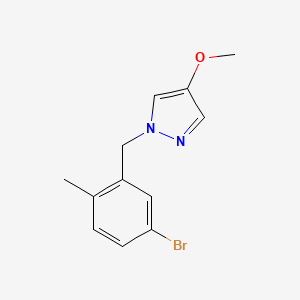
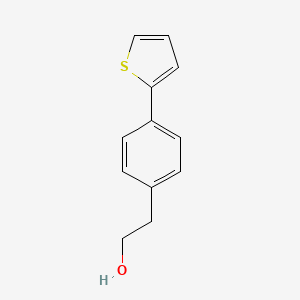

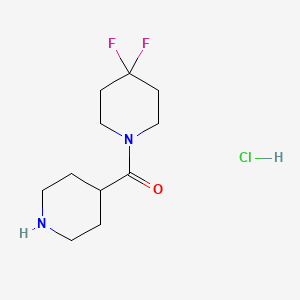
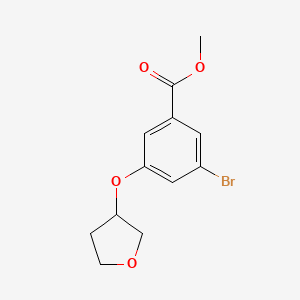
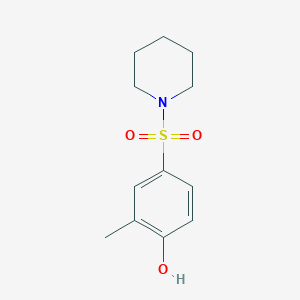
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)

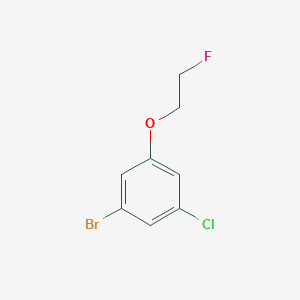
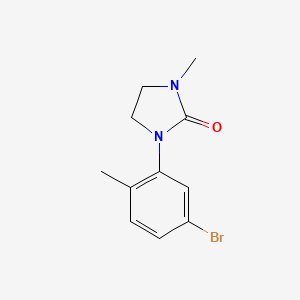
![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
